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Compound of Interest

Compound Name: Yttrium phosphide

Cat. No.: B089271 Get Quote

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Yttrium Phosphide (YP) and Yttrium Nitride (YN) are two promising semiconductor materials

with distinct properties that make them suitable for a range of advanced electronic and

optoelectronic applications. While both are binary compounds of yttrium, the difference in their

group V element—phosphorus versus nitrogen—leads to significant variations in their

electronic and optical characteristics. This guide provides an objective comparison of YP and

YN, supported by experimental data, to assist researchers in selecting the optimal material for

their specific needs.

At a Glance: Key Property Comparison
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Property Yttrium Phosphide (YP) Yttrium Nitride (YN)

Crystal Structure Rock Salt (cubic, cF8)[1] Rock Salt (cubic, cF8)[2]

Lattice Constant (a) 0.5661 nm[1] 4.88 Å (0.488 nm)[2]

Bandgap Type Direct Indirect[2][3]

Bandgap Energy (Eg) ~2.1 eV[4]

0.9 - 1.3 eV (experimental

range)[2]; Theoretical values

vary from 0.21 eV to 0.85

eV[3]

Appearance Colourless solid[1] Black crystalline solid[5]

Molar Mass 119.88 g/mol [1][4] 102.913 g/mol

Density 4.35 g/cm³[1][4] 5.60 g/cm³

Melting Point 2007.8 °C[4] ~2760 °C

Fundamental Properties: A Deeper Dive
Yttrium Phosphide (YP): YP is a III-V semiconductor that crystallizes in the rock salt

structure[1][4]. Its most notable feature is its wide and direct bandgap of approximately 2.1 eV,

which positions it as a strong candidate for optoelectronic devices operating in the visible

spectrum, particularly in the yellow-orange region (580-620 nm)[4]. The direct nature of its

bandgap allows for efficient light emission and absorption. Furthermore, YP exhibits high

thermal stability and radiation hardness, making it suitable for applications in high-temperature

electronics and harsh environments such as space and nuclear instrumentation[4].

Yttrium Nitride (YN): YN also adopts the rock salt crystal structure and is a hard ceramic

material[2]. Unlike YP, YN is an indirect bandgap semiconductor, with experimentally reported

bandgap values in the range of 0.9 to 1.3 eV[2]. Theoretical calculations have shown a wider

range of values, highlighting the sensitivity of its electronic properties to computational

methods[3]. The indirect bandgap makes it less suitable for light-emitting applications

compared to direct bandgap materials. However, its close lattice match (only an 8% difference)

to Gallium Nitride (GaN) makes it an excellent candidate for use as a buffer layer in the growth

of high-quality GaN crystals, a critical material in modern electronics[2].
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Experimental Protocols
Detailed methodologies for the synthesis and characterization of YP and YN thin films are

crucial for reproducible research. Below are representative experimental protocols for thin film

deposition and characterization.

Synthesis of Thin Films
1. Pulsed Laser Deposition (PLD) of Yttrium Phosphide (YP)

Pulsed Laser Deposition is a versatile technique for growing high-quality thin films.

Target Preparation: A stoichiometric YP target is prepared by pressing and sintering high-

purity yttrium and phosphorus powders.

Substrate: A suitable single-crystal substrate, such as silicon (Si) or sapphire (Al₂O₃), is

cleaned and mounted in the deposition chamber.

Deposition Chamber: The chamber is evacuated to an ultra-high vacuum (UHV) base

pressure, typically below 10⁻⁷ Torr.

Laser Ablation: A high-power pulsed excimer laser (e.g., KrF, 248 nm) is focused onto the

rotating YP target. The laser fluence is typically in the range of 1-5 J/cm².

Deposition: The ablated material forms a plasma plume that expands towards the heated

substrate. The substrate temperature is maintained between 400-700 °C to promote

crystalline growth. The deposition is carried out for a specific duration to achieve the desired

film thickness.

Cooling: After deposition, the film is cooled down to room temperature in a high-vacuum

environment.

2. Reactive DC Magnetron Sputtering of Yttrium Nitride (YN)

Reactive sputtering is a common method for depositing nitride thin films.

Target: A high-purity yttrium metal target is used.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b089271?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substrate: A cleaned single-crystal substrate (e.g., Si(100) or sapphire) is placed in the

sputtering chamber.

Sputtering Gas: A mixture of a sputtering gas (e.g., Argon, Ar) and a reactive gas (Nitrogen,

N₂) is introduced into the chamber. The N₂ partial pressure is a critical parameter for

controlling the stoichiometry of the film.

Plasma Generation: A DC power supply is used to generate a plasma from the Ar gas. The

Ar ions bombard the yttrium target, causing sputtering of yttrium atoms.

Reactive Deposition: The sputtered yttrium atoms react with the nitrogen plasma species on

the substrate surface to form a YN film. The substrate is typically heated to 300-800 °C to

improve film crystallinity.

Process Control: The deposition rate and film properties are controlled by parameters such

as DC power, Ar/N₂ flow rates, total pressure, and substrate temperature.

Characterization Techniques
1. X-Ray Diffraction (XRD)

XRD is used to determine the crystal structure, phase purity, and crystallographic orientation of

the deposited films.

Instrument: A high-resolution X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is

typically used.

Scan Mode: A θ-2θ scan is performed to identify the crystal planes parallel to the substrate

surface.

Analysis: The positions of the diffraction peaks are used to calculate the lattice parameters.

The peak widths can provide information about the crystalline quality and grain size.

2. UV-Visible Spectroscopy

This technique is used to determine the optical bandgap of the semiconductor films.
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Instrument: A UV-Vis spectrophotometer is used to measure the optical absorbance or

transmittance of the film as a function of wavelength.

Measurement: The absorbance spectrum is recorded over a wavelength range that covers

the expected bandgap energy.

Data Analysis (Tauc Plot): The optical bandgap (Eg) is determined by plotting (αhν)ⁿ versus

photon energy (hν), where α is the absorption coefficient. The value of n depends on the

nature of the electronic transition (n=2 for direct bandgap and n=1/2 for indirect bandgap).

The bandgap energy is extrapolated from the linear portion of the plot to the energy axis.

3. Hall Effect Measurement

The Hall effect measurement is used to determine the carrier type (n-type or p-type), carrier

concentration, and mobility of the semiconductor film.

Sample Preparation: A square-shaped sample with four electrical contacts at the corners

(van der Pauw geometry) is prepared.

Measurement Setup: A constant current is passed through two adjacent contacts, and the

voltage is measured across the other two contacts. This is repeated for different contact

configurations. A magnetic field is then applied perpendicular to the film surface, and the

change in voltage (Hall voltage) is measured.

Analysis: The Hall coefficient is calculated from the Hall voltage, applied current, and

magnetic field strength. The carrier concentration and type are determined from the Hall

coefficient. The resistivity is measured in the absence of a magnetic field, and the carrier

mobility is calculated from the resistivity and carrier concentration.

Visualizing the Process
To better understand the experimental workflows, the following diagrams illustrate the key steps

in thin film synthesis and characterization.
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Figure 1: Thin film synthesis workflows for YP and YN.
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Figure 2: General characterization workflow for semiconductor thin films.

Concluding Remarks
The choice between Yttrium Phosphide and Yttrium Nitride ultimately depends on the specific

application requirements. YP, with its wide and direct bandgap, is a strong contender for visible-

light optoelectronic devices. In contrast, YN's properties make it an excellent complementary

material in GaN-based electronics. While direct experimental comparative studies are limited,

the individual characterization of these materials provides a solid foundation for researchers to
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make informed decisions. Further experimental investigations directly comparing the

performance of YP and YN in specific device structures would be highly valuable to the

scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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